molecular formula C18H21N3O B2457504 (Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide CAS No. 1012978-28-7

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide

Cat. No.: B2457504
CAS No.: 1012978-28-7
M. Wt: 295.386
InChI Key: LCAMGXARZFNLSC-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a cyano group, a cyclopropyl group, and a piperidinylphenyl group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.

    Piperidinylphenyl Group Addition: The final step involves the addition of the piperidinylphenyl group through a nucleophilic substitution reaction, using a piperidinylphenyl halide as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the cyano and piperidinylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the piperidinylphenyl group may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, adds to its stability and potential for diverse applications.

Properties

IUPAC Name

(Z)-2-cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c19-13-15(18(22)20-16-6-7-16)12-14-4-8-17(9-5-14)21-10-2-1-3-11-21/h4-5,8-9,12,16H,1-3,6-7,10-11H2,(H,20,22)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAMGXARZFNLSC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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